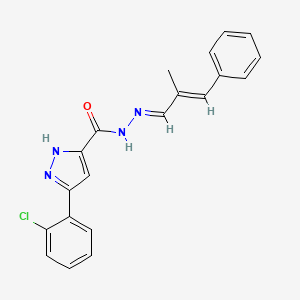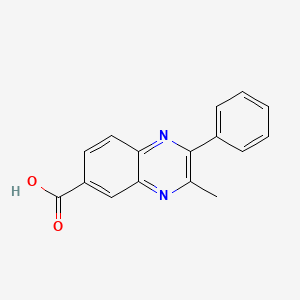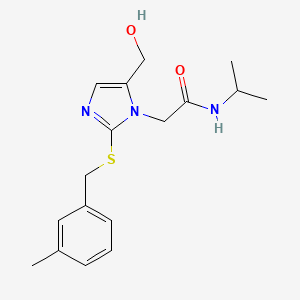
2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C17H23N3O2S and its molecular weight is 333.45. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity and Toxicity Mitigation
Compounds with benzothiazole and thiourea derivatives, similar to the targeted compound's structure, have been evaluated for their antioxidant activities. For instance, benzothiazole-isothiourea derivatives have shown significant scavenging activity against reactive chemical species, which suggests their potential in mitigating oxidative stress and toxicity, such as acetaminophen-induced hepatotoxicity by increasing the reduced glutathione content and decreasing malondialdehyde levels (Cabrera-Pérez et al., 2016).
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives, sharing a resemblance with the query compound through their heterocyclic and amide functionalities, have been utilized to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, assessed by various in vitro methods such as DPPH, ABTS, and FRAP assays, highlighting their potential in applications requiring free radical scavenging and metal chelation properties (Chkirate et al., 2019).
Photodynamic Therapy for Cancer Treatment
Studies on zinc phthalocyanine derivatives substituted with benzothiazole and thiourea groups indicate their potential in photodynamic therapy (PDT) for cancer treatment. These compounds have been shown to possess high singlet oxygen quantum yield, making them efficient Type II photosensitizers for targeting cancer cells (Pişkin et al., 2020).
Polymer Synthesis via N-Heterocyclic Carbene Organocatalysis
The use of aminoalcohols as initiators in N-heterocyclic carbene-organocatalyzed ring-opening polymerization of aziridines demonstrates the versatility of compounds with similar functionalities for synthesizing telechelic and block copolymers. This method highlights the potential application in materials science for designing polymers with specific end-group functionalities (Bakkali-Hassani et al., 2018).
Antimicrobial Activity
Derivatives of imidazole have been synthesized and tested for their antimicrobial activities, showcasing the potential of such compounds in developing new antibacterial and antifungal agents. This application is particularly relevant in addressing the growing concern of antibiotic resistance (Salman et al., 2015).
properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-12(2)19-16(22)9-20-15(10-21)8-18-17(20)23-11-14-6-4-5-13(3)7-14/h4-8,12,21H,9-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJECRQHYKMAJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(N2CC(=O)NC(C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(2-Fluorophenyl)methyl]imidazol-2-yl]prop-2-enamide](/img/structure/B2548268.png)


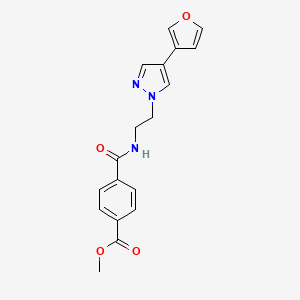

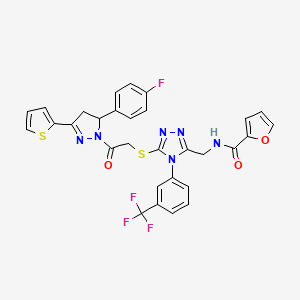
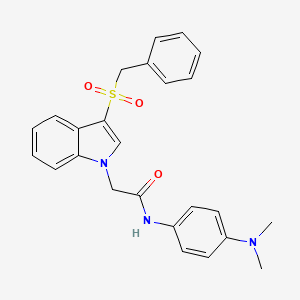

![Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2548285.png)


